6-Fluoro-7-nitroquinoxaline 6-Fluoro-7-nitroquinoxaline
Brand Name: Vulcanchem
CAS No.: 113269-08-2
VCID: VC13776366
InChI: InChI=1S/C8H4FN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H
SMILES: C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])F
Molecular Formula: C8H4FN3O2
Molecular Weight: 193.13 g/mol

6-Fluoro-7-nitroquinoxaline

CAS No.: 113269-08-2

Cat. No.: VC13776366

Molecular Formula: C8H4FN3O2

Molecular Weight: 193.13 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-7-nitroquinoxaline - 113269-08-2

Specification

CAS No. 113269-08-2
Molecular Formula C8H4FN3O2
Molecular Weight 193.13 g/mol
IUPAC Name 6-fluoro-7-nitroquinoxaline
Standard InChI InChI=1S/C8H4FN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H
Standard InChI Key BMTBARLERYHLHR-UHFFFAOYSA-N
SMILES C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])F
Canonical SMILES C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

6-Fluoro-7-nitroquinoxaline (C₈H₄FN₃O₂) features a bicyclic quinoxaline core with two nitrogen atoms at the 1- and 4-positions. The fluorine atom at the 6-position and the nitro group at the 7-position introduce steric and electronic modifications that enhance its reactivity and biological activity . Key structural identifiers include:

PropertyValue
Molecular FormulaC₈H₄FN₃O₂
Molecular Weight209.14 g/mol
SMILESO=N(=O)C1=C(C=C2N=CC=NC2=C1)F
InChI KeyBMTBARLERYHLHR-UHFFFAOYSA-N

Physical Properties

The compound typically presents as a yellow to orange crystalline solid with moderate solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its melting point and spectral data have been characterized through synthetic studies (Table 1) .

Table 1: Physicochemical and Spectroscopic Data

ParameterValue
Melting Point212–214°C (toluene recrystallization)
¹H NMR (CDCl₃)δ 8.98 (H2), 8.85 (H3), 8.59 (H5), 8.54 (H8)
Solubility>10 mg/mL in DMSO

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 6-fluoro-7-nitroquinoxaline is achieved via nitration of protected 1,2-diamino-4-fluorobenzene derivatives. A seminal method involves:

  • Protection: Reacting 1,2-diamino-4-fluorobenzene with p-toluenesulfonyl chloride to form the p-toluenesulfonamide intermediate.

  • Nitration: Treating the intermediate with nitric acid in acetic anhydride to introduce the nitro group at the 7-position .

  • Cyclization: Condensing the nitrated diamine with glyoxal under acidic conditions to form the quinoxaline core.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
Protectionp-TsCl, pyridine, 0°C85%
NitrationHNO₃, Ac₂O, 50°C78%
CyclizationGlyoxal, HCl, reflux92%

Reactivity and Functionalization

The nitro and fluorine groups govern its reactivity:

  • Nitro Group: Participates in reduction reactions (e.g., catalytic hydrogenation to amine derivatives) and nucleophilic aromatic substitution.

  • Fluorine Atom: Enhances electron-withdrawing effects, stabilizing the quinoxaline ring and directing electrophilic attacks to the 5- and 8-positions .

Pharmacological Applications

Glutamate Receptor Antagonism

6-Fluoro-7-nitroquinoxaline acts as a non-competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate glutamate receptors. By binding to allosteric sites, it inhibits excessive neuronal excitation, making it valuable in studies of epilepsy and ischemic brain injury .

Table 3: Receptor Affinity Data

Receptor SubtypeIC₅₀ (μM)
AMPA3.2 ± 0.4
Kainate12.1 ± 1.7

Neuroprotective Effects

In rodent models of cerebral ischemia, the compound reduces infarct volume by 40–50% when administered post-occlusion . This effect is attributed to its ability to mitigate glutamate-induced excitotoxicity, a key mechanism in stroke pathology.

Comparative Analysis with Halogenated Analogues

The 6-halo-7-nitroquinoxaline series (X = F, Cl, Br, I) exhibits distinct biological and chemical profiles due to halogen electronegativity and size:

Table 4: Halogen-Dependent Properties

HalogenElectronegativityAMPA IC₅₀ (μM)Synthetic Yield
F4.03.278%
Cl3.05.882%
Br2.89.475%
I2.515.368%

Fluorine’s high electronegativity enhances receptor binding affinity but complicates synthesis due to side reactions during nitration .

Recent Advances and Future Directions

Recent studies focus on derivatizing the quinoxaline core to enhance blood-brain barrier permeability. Hybrid molecules combining the fluoro-nitro motif with neuroprotective moieties (e.g., antioxidants) show promise in preclinical Alzheimer’s models . Future work should prioritize:

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability.

  • Targeted Delivery Systems: Developing nanoparticle carriers to reduce off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator